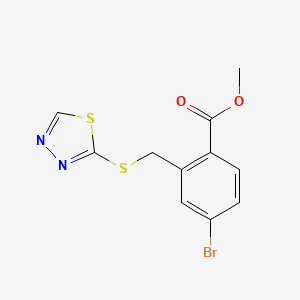
Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate is a chemical compound characterized by its bromine and thiadiazole functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate typically involves multiple steps, starting with the bromination of the corresponding benzene derivative. The thiadiazole ring is then introduced through a substitution reaction involving appropriate reagents.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions are common, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and various organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride, and aprotic solvents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its bromine and thiadiazole groups make it a versatile building block for various chemical reactions.
Biology: In biological research, Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate is used to study enzyme inhibition and receptor binding. Its unique structure allows it to interact with specific biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a candidate for drug synthesis and modification.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its reactivity and stability make it suitable for large-scale manufacturing processes.
Mecanismo De Acción
The mechanism by which Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological or chemical activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate is structurally similar to other brominated thiadiazoles and benzoates.
2-Bromo-5-methyl-1,3,4-thiadiazole: This compound shares the thiadiazole ring but lacks the benzoate group.
4-bromo-2,1,3-benzothiadiazole: This compound has a similar bromine and thiadiazole arrangement but differs in the positioning of the functional groups.
Propiedades
IUPAC Name |
methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S2/c1-16-10(15)9-3-2-8(12)4-7(9)5-17-11-14-13-6-18-11/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIHYNVKGACHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)CSC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














